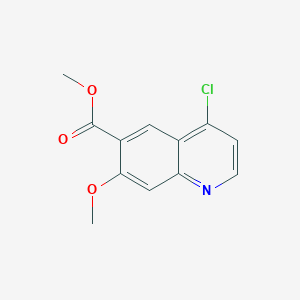

4-氯-7-甲氧基喹啉-6-羧酸甲酯

概述

描述

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is a compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry. The quinoline nucleus is a common motif in many pharmaceutical agents, and the introduction of various substituents can significantly alter the chemical and biological properties of these molecules.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that can include cyclization, nitration, reduction, chlorination, and esterification. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, a related compound, was achieved through a five-step process starting from methyl 4-hydroxy-3-methoxybenzoate, with an overall yield of 29.2% . Similarly, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized from 4-methoxyaniline in three steps, yielding 85% of the target product . These methods demonstrate the complexity and efficiency of synthesizing chloro- and methoxy-substituted quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, a compound with a similar quinoline core, was established by X-ray structural analysis . Additionally, the crystal structure of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was determined to be in an orthorhombic system with space group Fdd2 .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, leading to the formation of new heterocyclic systems. For instance, 7-chloro-4-methoxyquinoline was reported to undergo ring scission when treated with thiophosgene and barium carbonate, leading to the formation of other heterocyclic compounds . These reactions are crucial for the diversification of the quinoline scaffold and the discovery of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like chloro, methoxy, and carboxylate groups can affect these properties. For example, the presence of a strong intramolecular hydrogen bond in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was shown to stabilize the crystal structure of the product . These properties are important for the practical applications of these compounds in chemical synthesis and drug development.

科学研究应用

癌症研究化学品和分析标准

4-氯-7-甲氧基喹啉-6-羧酸甲酯: 在癌症研究中用作化学标准和分析试剂 . 它用作癌症研究中分析仪器校准和实验结果验证的参考化合物,确保数据的准确性和一致性。

激酶调节剂

该化合物因其作为激酶调节剂的作用而闻名 . 激酶是参与信号转导的酶,通常与癌症的发生和发展有关。通过调节激酶活性,研究人员可以研究癌症相关的途径,并可能开发靶向治疗方法。

细胞因子和生长因子信号调节剂

它还充当细胞因子和生长因子信号途径的调节剂 . 这些途径对于细胞通讯、生长和分化至关重要。这些途径的异常会导致多种疾病,包括癌症。调节这些途径可以提供对疾病机制和治疗方法的见解。

药物应用

该化合物具有药物应用,尤其是在治疗烧伤后感染方面 . 它的抗菌特性使其在预防和治疗烧伤患者感染方面具有价值,这对恢复和预防并发症至关重要。

VEGF 受体酪氨酸激酶抑制剂

4-氯-7-甲氧基喹啉-6-羧酸甲酯: 用于制备萘酰胺作为血管内皮生长因子 (VEGF) 受体酪氨酸激酶的抑制剂 . VEGF 在血管生成中起着重要作用,血管生成是新血管形成的过程,肿瘤经常利用这一过程来确保其生长和存活。抑制 VEGF 受体酪氨酸激酶可以破坏这一过程,是癌症治疗中很有希望的策略。

抗血管生成药物的合成

最后,它用于合成新型抗血管生成药物,如帕唑帕尼、雷戈拉芬和仑伐替尼 . 这些药物通过抑制为肿瘤提供营养的新血管的形成而发挥作用,有效地使肿瘤细胞饥饿并抑制其生长。

安全和危害

作用机制

Target of Action

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is primarily used in the synthesis of pharmaceuticals, specifically as a precursor in the production of Lenvatinib . Lenvatinib is a multi-targeted tyrosine kinase (RTK) inhibitor . It inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors .

Mode of Action

The compound interacts with its targets by inhibiting the kinase activities of VEGF receptors . This inhibition disrupts the signaling pathways associated with angiogenesis and oncogenesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the VEGF signaling pathway . By inhibiting the kinase activities of VEGF receptors, the compound disrupts the pathway, leading to the suppression of angiogenesis and oncogenesis .

Pharmacokinetics

It is soluble in dmso and methanol to a certain extent , which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of angiogenesis and oncogenesis . This is achieved through the disruption of the VEGF signaling pathway .

Action Environment

Environmental factors that could influence the compound’s action, efficacy, and stability include temperature and storage conditions. The compound is stable under normal temperature and pressure . It is recommended to be stored under an inert atmosphere (nitrogen or argon) at 2-8°C .

属性

IUPAC Name |

methyl 4-chloro-7-methoxyquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-16-11-6-10-7(9(13)3-4-14-10)5-8(11)12(15)17-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDSGYZATMCUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627292 | |

| Record name | Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

205448-66-4 | |

| Record name | Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

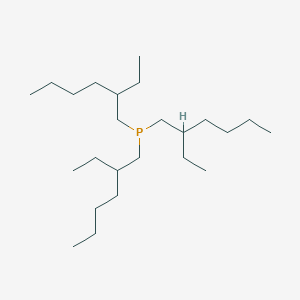

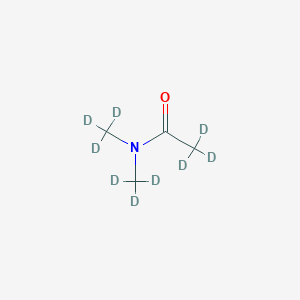

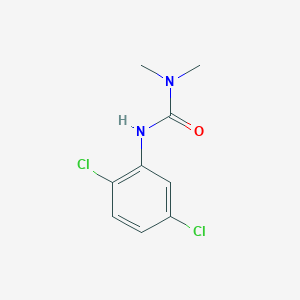

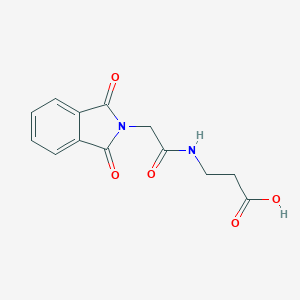

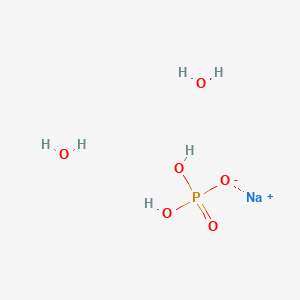

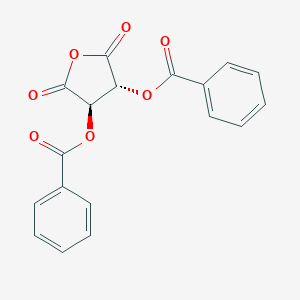

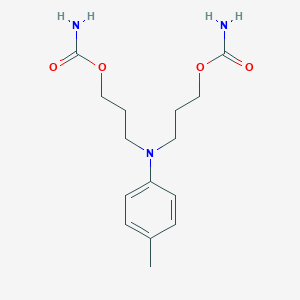

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B108409.png)